

The Discovery and Synthesis of 2-Amino-5-fluoronicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

Cat. No.: B1286859

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial synthesis of **2-Amino-5-fluoronicotinonitrile**, a key building block in modern medicinal chemistry and drug discovery. This document details the plausible synthetic pathways, experimental protocols, and relevant chemical data, offering a valuable resource for researchers and professionals in the field.

Introduction

2-Amino-5-fluoronicotinonitrile is a fluorinated pyridine derivative of significant interest in the synthesis of complex heterocyclic molecules. The presence of the fluorine atom, a bioisostere of the hydrogen atom, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The amino and nitrile functionalities provide versatile handles for further chemical transformations, making this compound a valuable intermediate in the development of novel therapeutic agents and other functional materials. While specific details regarding its initial discovery are not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated heterocycles in pharmaceutical research.

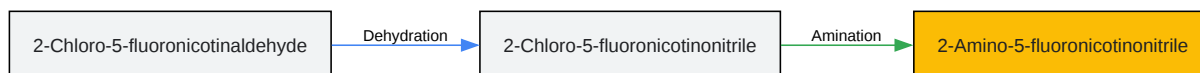
Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-5-fluoronicotinonitrile** is presented in Table 1.

Property	Value
CAS Number	801303-22-0
Molecular Formula	C ₆ H ₄ FN ₃
Molecular Weight	137.12 g/mol
Appearance	Solid
Purity	Typically ≥95%
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthetic Pathways

The most logical and widely practiced approach for the synthesis of **2-Amino-5-fluoronicotinonitrile** involves a two-step sequence starting from a suitable precursor. The general strategy is the introduction of the cyano group followed by the amination of a chloro-substituted pyridine ring.



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Caption: Synthetic workflow for **2-Amino-5-fluoronicotinonitrile**.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

The initial step involves the conversion of 2-chloro-5-fluoronicotinaldehyde to 2-chloro-5-fluoronicotinonitrile. This transformation is typically achieved through the formation of an oxime intermediate, followed by dehydration.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde is as follows[2]:

- **Oxime Formation:** To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) is added in one portion. A white solid precipitates. The mixture is stirred at room temperature for 1 hour.
- **Isolation of Intermediate:** Water (10 mL) is added to the reaction mixture, and the white solid intermediate is collected by filtration.
- **Dehydration:** The filtered solid is suspended in dichloromethane (15 mL) under a nitrogen atmosphere. Carbonyl diimidazole (1.044 g, 6.438 mmol) is added, and the suspension becomes a clear solution.
- **Reaction Completion and Work-up:** The mixture is heated at reflux for 1 hour and then concentrated.
- **Purification:** The residue is purified by silica gel chromatography (eluent: 15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
2-Chloro-5-fluoronicotinaldehyde	159.55	0.856	5.365
Hydroxylamine hydrochloride	69.49	0.410	5.902
Carbonyl diimidazole	162.15	1.044	6.438
Product	Molar Mass (g/mol)	Yield (g)	Yield (%)
2-Chloro-5-fluoronicotinonitrile	156.55	0.752	89.5

Step 2: Synthesis of 2-Amino-5-fluoronicotinonitrile

The final step is the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-fluoronicotinonitrile with an amino group. While a specific literature procedure for this exact transformation is not readily available, a reliable protocol can be inferred from analogous reactions involving the amination of chloro-pyridines. The use of ammonia (aqueous or liquid) under elevated temperature and pressure is a standard method for this type of conversion.

Inferred Experimental Protocol:

This protocol is based on similar amination reactions of chloro-pyridines found in the patent literature:

- **Reaction Setup:** 2-Chloro-5-fluoronicotinonitrile is placed in a high-pressure autoclave.
- **Reagents:** An excess of aqueous ammonia (e.g., 25-30% solution) or liquid ammonia is added to the autoclave. The use of a solvent such as methanol or toluene may be beneficial.
- **Reaction Conditions:** The autoclave is sealed, and the mixture is heated to a temperature in the range of 50-100°C. The reaction is maintained at this temperature with stirring for several hours (e.g., 9-12 hours). The pressure inside the vessel will increase due to the heating of the solvent and ammonia.
- **Work-up:** After the reaction is complete, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented. The reaction mixture is then concentrated to remove the solvent. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield **2-Amino-5-fluoronicotinonitrile**.

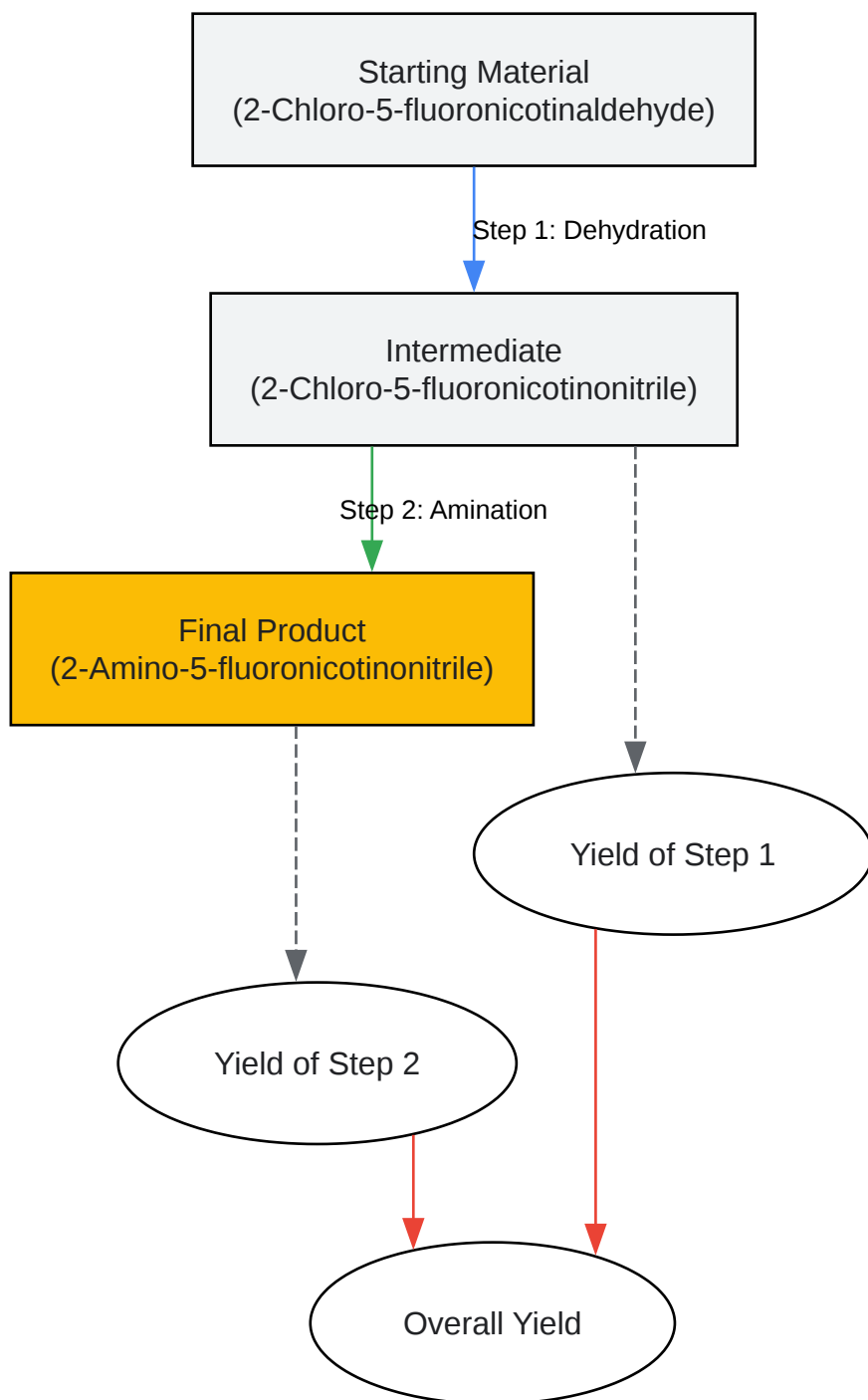
Expected Quantitative Data:

Based on analogous reactions, the yield for this amination step is expected to be high.

Reactant	Molar Mass (g/mol)
2-Chloro-5-fluoronicotinonitrile	156.55
Ammonia	17.03
Product	Molar Mass (g/mol)
2-Amino-5-fluoronicotinonitrile	137.12
Expected Yield (%)	>90

Logical Relationships in Synthesis

The synthesis of **2-Amino-5-fluoronicotinonitrile** is a sequential process where the successful formation of the intermediate is critical for the final product yield.



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